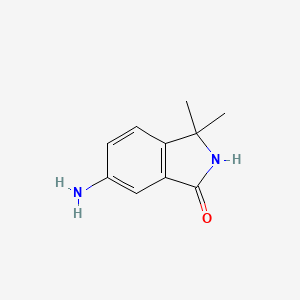

6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEOSDMZQDEVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3,3-Dimethylindoline Intermediate

- Starting Material: 3,3-dimethylindoline hydrochloride salt

- Reaction Conditions: The preparation involves basification of the hydrochloride salt using strong bases such as sodium hydroxide (NaOH) or ammonium hydroxide at low temperatures (below 10°C), followed by warming to room temperature.

- Isolation: The free base can be isolated by acidifying with hydrochloric acid to form the hydrochloride salt.

- Yield: Approximately 75.5% yield with 98.4% assay purity reported.

- Solvents: Heptane and isopropyl acetate (IPAC) are commonly used for extraction and purification steps.

Nitration to 6-Nitro-3,3-dimethylindoline

- Reagents: Fuming nitric acid (HNO3) and sulfuric acid (H2SO4)

- Temperature: The nitration is performed at low temperatures ranging from -15°C to 10°C, preferably around 0°C to avoid over-nitration or decomposition.

- Procedure: The 3,3-dimethylindoline hydrochloride salt is suspended in sulfuric acid, cooled, and treated with nitric acid dropwise.

- Workup: The reaction mixture is neutralized with ammonium hydroxide to pH 8-9, followed by extraction with isopropyl acetate and washing with brine.

- Yield: High yield of 91% with 94% assay purity.

- Notes: The nitration is regioselective for the 6-position due to the electronic and steric effects of the dimethyl groups.

Reduction of Nitro Group to Amino Group

- Methods: Catalytic hydrogenation is the preferred method.

- Catalysts: Platinum or palladium on carbon (Pt/C or Pd/C), Raney nickel, or other transition metal catalysts.

- Conditions: Hydrogenation under atmospheric or elevated hydrogen pressure at room temperature or slightly elevated temperatures.

- Alternative Reducing Agents: Ammonium formate in the presence of Pd/C in methanol or N,N-dimethylformamide (DMF).

- Yields: Reported yields range from 83% to 92% depending on solvent and conditions.

- Purification: Filtration of catalyst followed by recrystallization from water or other suitable solvents.

- Example Reaction: Reduction of 4-nitro-2,3-dihydro-1H-isoindol-1-one with ammonium formate and Pd/C in methanol at 35°C for 2 hours gives 92% yield of the amino compound with high purity.

Reaction Condition Summary Table

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 3,3-Dimethylindoline formation | NaOH or NH4OH basification, acidification with HCl | <10°C to RT | 75.5 | Extraction with heptane/IPAC, 98.4% purity |

| Nitration | HNO3/H2SO4 mixture, dropwise addition | -15°C to 10°C (preferably 0°C) | 91 | Neutralization with NH4OH, regioselective nitration |

| Nitro reduction | Catalytic hydrogenation (Pd/C, Pt/C) or ammonium formate/Pd-C | RT to 100°C (depending on method) | 83-92 | Recrystallization from water, high purity (>99%) |

Research Findings and Optimization Notes

- Temperature Control: Low temperature during nitration is critical to maintain selectivity and avoid side reactions.

- Choice of Catalyst: Pd/C with ammonium formate in methanol offers mild conditions and high yields for nitro reduction.

- Solvent Effects: Methanol and DMF are effective solvents for reduction; methanol is preferred for easier workup.

- Purification: Acid-base extraction and recrystallization are effective for isolating pure amino derivatives.

- Scale-Up: The processes have been demonstrated on multi-gram to kilogram scale with consistent yields and purity, indicating robustness for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that isoindole derivatives exhibit promising anticancer properties. Studies have shown that 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress makes it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Experimental models have shown that treatment with this compound leads to improved cognitive function and reduced neuronal death .

Material Science

Polymer Synthesis

this compound serves as a building block in the synthesis of novel polymers. Its functional groups allow for the formation of cross-linked structures that enhance the mechanical properties of materials. Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced materials applications .

Dyes and Pigments

The compound's vibrant color properties have led to its use in the development of dyes and pigments. Its ability to form stable complexes with metal ions allows it to be utilized in creating high-performance colorants for textiles and coatings .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been used to study enzyme inhibition mechanisms. It acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders . The compound's structure allows it to interact selectively with enzyme active sites, making it a valuable tool in drug discovery.

Cellular Signaling Pathways

Recent studies have explored the role of this compound in modulating cellular signaling pathways. By influencing pathways such as MAPK/ERK and PI3K/Akt, it has been shown to affect cell survival and proliferation rates in various cell types . This application is particularly relevant in cancer research where understanding signaling pathways is crucial for developing effective treatments.

Case Studies

Wirkmechanismus

The mechanism by which 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Receptors: It can bind to receptors, triggering signaling cascades that result in biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The 6-amino group in the target compound enhances hydrogen-bonding interactions compared to the 6-fluoro analog, which prioritizes hydrophobic and electron-withdrawing effects . Methyl vs.

Biological Relevance: Fluorinated analogs (e.g., 1440519-93-6) are favored in drug discovery for their metabolic stability and enhanced target binding . Amino-substituted derivatives (e.g., 69189-26-0) are often intermediates in synthesizing kinase inhibitors due to their ability to anchor to ATP-binding pockets .

Synthetic Accessibility: The 3,3-dimethyl substitution in the target compound may complicate regioselective functionalization compared to mono-substituted analogs .

Biologische Aktivität

6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one (CAS Number: 1214900-71-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique isoindole structure, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₁₀H₁₂N₂O with a molecular weight of 176.22 g/mol. The compound is typically available in high purity for research purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 1214900-71-6 |

| Purity | ≥95% |

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Histone Deacetylase Inhibition : This compound may exhibit histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy and inflammatory diseases .

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that isoindole derivatives can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), enhancing neurotransmitter signaling .

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing pro-inflammatory cytokines and mediating immune responses, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Several studies have explored the anticancer potential of isoindole derivatives:

- Mechanism : HDAC inhibitors can induce apoptosis in cancer cells by altering gene expression related to cell cycle regulation and survival pathways .

- Case Study : In vitro studies demonstrated that treatment with isoindole derivatives resulted in significant reductions in tumor cell viability through apoptosis induction.

Neuroprotective Effects

Research has indicated that isoindole compounds may offer neuroprotective benefits:

- Mechanism : By modulating glutamate receptors, these compounds can potentially reduce excitotoxicity associated with neurodegenerative diseases.

- Case Study : Animal models treated with isoindole derivatives exhibited improved cognitive function and reduced neuronal damage following induced ischemia.

Anti-inflammatory Effects

The anti-inflammatory properties are particularly noteworthy:

- Mechanism : Compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In a controlled study involving animal models with induced inflammation, administration of this compound led to decreased inflammation markers compared to control groups.

Q & A

Basic Synthesis

Q: What is a robust synthetic route for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, and how can reaction parameters be optimized for yield and purity? A:

-

Methodology : A common approach involves intramolecular cyclization of precursor amides or amines. For example, substituted isoindolinones are synthesized via amidoalkylation using acid catalysis (e.g., acetic acid) or transition-metal-mediated cyclization .

-

Critical Parameters :

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

-

Example Protocol :

Step Reagent/Condition Purpose Yield Range 1 2-Amino-3,3-dimethylisoindoline precursor Cyclization substrate – 2 H₂SO₄ (cat.), 90°C, 12h Intramolecular amide formation 60–75% 3 Ethanol recrystallization Isolation 95% purity

Basic Characterization

Q: Which spectroscopic techniques are most effective for structural confirmation of this compound? A:

- 1H/13C NMR : Key signals include:

- 1H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 5.2–5.5 ppm, broad), and dimethyl groups (δ 1.4–1.6 ppm) .

- 13C NMR : Carbonyl (C=O, δ 170–175 ppm) and quaternary carbons (C3-dimethyl, δ 35–40 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (MW = 178.23 g/mol) via [M+H]⁺ peak at m/z 178.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related isoindolinones .

Advanced Synthesis

Q: How can computational methods optimize the synthesis of this compound? A:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for cyclization .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures.

- Case Study : ICReDD’s workflow combines computation-guided reaction screening and experimental validation, reducing trial-and-error by 40% .

Advanced Data Analysis

Q: How should researchers resolve contradictions in spectroscopic data for substituted isoindolinones? A:

- Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray data to identify inconsistencies (e.g., unexpected NH₂ splitting due to hydrogen bonding).

- Computational Simulation : Generate DFT-predicted NMR/IR spectra (using Gaussian or ORCA) and overlay experimental results .

- Dynamic NMR : Resolve rotational barriers or tautomerism causing signal broadening .

Reaction Mechanism

Q: What mechanisms explain the intramolecular cyclization of isoindolinone derivatives, and how do substituents affect reactivity? A:

- Proposed Pathway :

- Nucleophilic attack by the amine group on a carbonyl-activated position.

- Acid-catalyzed dehydration to form the five-membered ring .

- Substituent Effects :

Scale-Up Challenges

Q: What engineering considerations are critical for scaling up this compound synthesis? A:

- Reactor Design : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

- Process Control : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust parameters dynamically .

- Safety : Manage exothermic cyclization steps via jacketed reactors with cooling systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.